molecular formula C12H13N3O2S2 B2594955 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 571919-39-6

2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2594955
CAS No.: 571919-39-6
M. Wt: 295.38
InChI Key: XAKCTSXHIQEGFJ-UHFFFAOYSA-N
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Description

The compound 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid features a 1,3,4-thiadiazole core substituted at position 5 with a 4-ethylphenylamino group and at position 2 with a sulfanylacetic acid moiety. This scaffold is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse pharmacological properties, including anticonvulsant, anticancer, and antimicrobial activities .

Properties

IUPAC Name

2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-2-8-3-5-9(6-4-8)13-11-14-15-12(19-11)18-7-10(16)17/h3-6H,2,7H2,1H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCTSXHIQEGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves the reaction of 4-ethylphenylamine with thiocarbohydrazide to form the intermediate 5-[(4-ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core facilitates nucleophilic substitutions, particularly at the C-2 and C-5 positions. Key reactions include:

Reaction TypeConditionsProductsKey FeaturesCitation
Amination Reflux with primary amines in ethanolSubstituted amino-thiadiazole derivativesThe amino group at C-5 participates in further coupling reactions.
Thioether Formation Reaction with alkyl halides under basic conditionsThiadiazole-thioether hybridsThe sulfanyl group (-S-) acts as a nucleophile.

Condensation Reactions Involving the Acetic Acid Group

The acetic acid moiety undergoes esterification and amidation:

Reaction TypeReagents/ConditionsProductsApplicationsCitation
Esterification Ethanol/H<sup>+</sup> or DCC/DMAPEthyl 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetateImproved solubility for pharmacological studies.
Amidation Thionyl chloride followed by aminesAmide derivatives (e.g., N-arylacetamides)Enhanced bioavailability in drug design.

Oxidation of the Sulfanyl Bridge

The sulfanyl (-S-) group is susceptible to oxidation:

Oxidizing AgentConditionsProductNotesCitation
H<sub>2</sub>O<sub>2</sub>Room temperature, acetic acidSulfoxide derivativePartial oxidation retains ring stability.
KMnO<sub>4</sub>Acidic conditionsSulfone derivativeComplete oxidation alters electronic properties.

Interaction with Biological Targets

The compound interacts with enzymes and receptors via hydrogen bonding and π-π stacking:

TargetInteraction TypeBiological EffectIC<sub>50</sub>/EC<sub>50</sub>Citation
FAK (Focal Adhesion Kinase) Hydrogen bonding with catalytic domainAnticancer activity (HEPG2 cells)EC<sub>50</sub> = 10.79 μM
Carbonic Anhydrase Sulfonamide-like bindingEnzyme inhibitionComparable to indisulam (ISL)

pH-Dependent Solubility and Reactivity

The acetic acid group confers pH-sensitive properties:

pH RangeSolubilityDominant FormReactivityCitation
< 2.5LowProtonated (-COOH)Esterification favored
4.5–6.5ModerateZwitterionicSalt formation with amines
> 8.0HighDeprotonated (-COO<sup>−</sup>)Nucleophilic acyl substitutions

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to analogs:

CompoundStructural VariationReactivity DifferenceCitation
2-(5-(4-Chlorophenyl)amino)-1,3,4-thiadiazole Chlorophenyl vs. ethylphenylHigher electrophilicity at C-5 due to electron-withdrawing Cl
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetate Ethyl ester vs. acetic acidFaster hydrolysis under basic conditions

Synthetic Pathways and Byproducts

Common synthesis routes and side reactions:

StepReactionByproductsYield OptimizationCitation
1Cyclocondensation of thiosemicarbazideUnsubstituted thiadiazoleControlled stoichiometry of reagents
2Sulfanyl-acetic acid couplingDisulfide dimersUse of inert atmosphere (N<sub>2</sub>)

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the antimicrobial potential of derivatives containing the 1,3,4-thiadiazole moiety. Compounds similar to 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid have demonstrated significant antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds with thiadiazole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin .
  • Antifungal Activity : The same compounds have been investigated for their antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with some derivatives showing promising results comparable to fluconazole .

Potential as Drug Candidates

The unique structural features of this compound make it a candidate for further drug development. Studies suggest that modifications to the thiadiazole ring can enhance its pharmacological profile, making it suitable for treating infections caused by resistant strains of bacteria and fungi .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 2-amino-1,3,4-thiadiazole and evaluated their antimicrobial activities. The study found that certain modifications led to enhanced activity against both bacterial and fungal strains. For instance, a derivative with a chlorine substituent showed superior antibacterial activity compared to its non-substituted counterpart .

Case Study 2: Drug Development Potential

Another research effort focused on the pharmacokinetics of thiadiazole derivatives in animal models. The findings suggested that compounds similar to this compound exhibited favorable absorption and distribution characteristics, indicating their potential for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in the growth and proliferation of microbes or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to the inhibition of their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Key analogs and their modifications include:

Compound Name/Structure Substituents (R1, R2) Molecular Weight (g/mol) Biological Activity References
Target Compound R1: 4-Ethylphenylamino, R2: Sulfanylacetic acid 337.44 Anticancer, Anticonvulsant*
2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide R1: 4-Chlorobenzyl, R2: N-(2,4-dimethylphenyl)acetamide 453.99 Antimicrobial, Antifungal
Ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate R1: Ethoxycarbonylmethyl, R2: Ethyl ester 372.49 Not reported (ester prodrug)
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide R1: 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl, R2: Tetrahydrobenzothiophene-linked acetamide 548.68 Kinase inhibition (predicted)

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-chlorobenzyl in ): Enhance antimicrobial activity but may reduce solubility.
  • Ester Derivatives (e.g., ethyl ester in ): Improve lipophilicity, acting as prodrugs for better bioavailability.
  • Bulkier Substituents (e.g., tetrahydrobenzothiophene in ): May target specific enzymes like kinases but complicate synthesis.

Pharmacological Activity

  • Anticancer Potential: Derivatives with sulfanylacetic acid (e.g., target compound) show promise in vitro, likely due to thiol-mediated redox interference .
  • Anticonvulsant Activity : The 1,3,4-thiadiazole core interacts with voltage-gated ion channels, with 4-ethylphenyl enhancing blood-brain barrier penetration .
  • Antimicrobial Activity : Chlorobenzyl derivatives (e.g., ) exhibit broad-spectrum activity, attributed to membrane disruption.

Physicochemical Properties

  • Melting Points : Range from 182–250°C, with decomposition observed in nitro-substituted analogs .
  • Spectral Data :
    • IR : Amide C=O stretches at 1672–1683 cm⁻¹ and N-H stretches at 3228–3252 cm⁻¹ .
    • ¹H NMR : Aromatic protons appear at δ 7.16–7.63 ppm, while methyl groups resonate at δ 1.15–2.71 ppm .

Computational Predictions

In silico studies suggest:

  • The target compound’s 4-ethylphenyl group optimizes hydrophobic interactions with protein targets like EGFR .
  • Sulfanylacetic acid enhances hydrogen bonding with catalytic residues, improving binding affinity .

Biological Activity

2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid, a compound featuring a thiadiazole core, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H13N3O2S2C_{12}H_{13}N_{3}O_{2}S_{2}, with a molecular weight of 295.38 g/mol. The structure consists of a thiadiazole ring substituted with an ethylphenyl amino group and a sulfanyl acetic acid moiety.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : A study demonstrated that compounds with the 1,3,4-thiadiazole moiety exhibited activity against various bacterial strains, including Escherichia coli and Salmonella typhi. Notably, certain derivatives showed zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
  • Antifungal Activity : Compounds similar to the target structure have shown antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) reported between 32–42 μg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cell Lines Tested : Compounds derived from the thiadiazole scaffold were tested on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). Results showed significant reductions in cell viability after 48 hours of treatment .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key proteins involved in cancer cell proliferation, such as CDK9 and STAT3. The presence of the sulfone or sulfhydryl groups appears crucial for enhancing their anticancer efficacy .

Case Studies

StudyCompound TestedCell LineResult
Dogan et al. (2023)Various thiadiazole derivativesE. coli, S. aureusMIC values: 62.5 μg/mL for S. aureus
MDPI Study (2023)2-{5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl acetic acidMCF-7, LoVoSignificant reduction in viability; effective inhibition of CDK9
PMC Study (2018)2-amino-1,3,4-thiadiazole derivativesA. niger, C. albicansAntifungal activity with MIC values of 32–42 μg/mL

Anti-inflammatory Activity

Thiadiazole derivatives have also been noted for their anti-inflammatory properties:

  • Mechanism : These compounds may exert their effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid?

  • Methodological Answer : The compound can be synthesized via a two-step procedure:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : Treat the intermediate with alkylating reagents (e.g., chloroacetic acid derivatives) under basic conditions (e.g., Et3N) in anhydrous solvents like benzene .

  • Key Variables : Reaction temperature (e.g., 0°C for alkylation), solvent purity, and stoichiometric ratios influence yield and purity.

Q. How can the structure and purity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • Elemental Analysis : Verify empirical formula.
  • Spectroscopy :
  • <sup>1</sup>H NMR : Identify characteristic peaks (e.g., sulfanyl group at δ ~3.5 ppm, aromatic protons from 4-ethylphenyl substituents).
  • IR : Detect N–H stretches (~3300 cm<sup>-1</sup>) and C=S vibrations (~1250 cm<sup>-1</sup>) .
  • Chromatography : TLC (Rf values) or HPLC to assess purity (>95% is typical for research-grade material) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation or hydrolysis of the sulfanyl and thiadiazole groups. Stability studies under stress conditions (e.g., heat, light, humidity) can identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer effects)?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Compare activity across cell lines (e.g., cancer vs. neuronal models) and animal models.
  • Dose-Response Studies : Test a wide concentration range (nM to mM) to identify therapeutic windows.
  • Mechanistic Profiling : Use kinase assays or transcriptomics to elucidate target specificity .
    • Example : Anticonvulsant activity may dominate at lower doses due to GABAergic modulation, while anticancer effects emerge at higher concentrations via apoptosis induction .

Q. What strategies optimize the reaction yield during alkylation of 1,3,4-thiadiazole intermediates?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiol group.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions .
    • Data : Yields typically range from 60–85% under optimized conditions .

Q. How can structural analogs be designed to improve solubility without compromising bioactivity?

  • Methodological Answer :

  • Substituent Engineering : Introduce polar groups (e.g., –OH, –COOH) on the 4-ethylphenyl moiety or acetic acid side chain.
  • Prodrug Approach : Convert the acetic acid group to esters (e.g., ethyl ester) for enhanced membrane permeability .
    • Example : Analogues with –SO2NH2 substituents showed improved aqueous solubility while retaining antifungal activity .

Q. What analytical techniques are critical for detecting degradation products under forced conditions?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation products (e.g., oxidized sulfanyl groups or hydrolyzed thiadiazole rings).
  • Mass Balance Studies : Ensure total impurities + parent compound = 100% (per ICH guidelines) .
    • Data : Under acidic hydrolysis, the compound degrades into 4-ethylaniline and acetic acid derivatives, detectable via HPLC .

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